molecular formula C18H15N3O6 B5229250 (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B5229250
M. Wt: 369.3 g/mol
InChI Key: IIGCFMZGXXGFHA-ZROIWOOFSA-N
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Description

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a nitrofuran moiety, a diazinane ring, and a propan-2-ylphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione typically involves a multi-step process:

    Formation of the nitrofuran moiety: This step involves the nitration of furan to introduce the nitro group.

    Synthesis of the diazinane ring: The diazinane ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling reactions: The nitrofuran and diazinane intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Biology and Medicine

    Antimicrobial Activity: The nitrofuran moiety is known for its antimicrobial properties, making the compound a potential candidate for drug development.

    Enzyme Inhibition: The compound can act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Industry

    Polymer Chemistry: The compound can be used as a monomer or additive in the synthesis of polymers with desired properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes, proteins, and nucleic acids, leading to inhibition or modulation of their activity.

    Pathways Involved: The compound can affect cellular pathways related to oxidative stress, enzyme activity, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative with antimicrobial properties.

    Furazolidone: A nitrofuran compound used as an antimicrobial agent.

    Nitrofurazone: Known for its use in wound care and as an antimicrobial agent.

Uniqueness

    Structural Features: The combination of the nitrofuran moiety, diazinane ring, and propan-2-ylphenyl group is unique to this compound.

Properties

IUPAC Name

(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-1-(4-propan-2-ylphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6/c1-10(2)11-3-5-12(6-4-11)20-17(23)14(16(22)19-18(20)24)9-13-7-8-15(27-13)21(25)26/h3-10H,1-2H3,(H,19,22,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGCFMZGXXGFHA-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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